3-AZIDOTHIOLANE
Description
Properties
IUPAC Name |
3-azidothiolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c5-7-6-4-1-2-8-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGTWNUJWHOPNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclization of Azido-Containing Precursors
One of the primary approaches involves the cyclization of azido-functionalized linear precursors. This method typically starts with the synthesis of azido-alkyl intermediates, which undergo intramolecular cyclization to form the thiolane ring.
- Synthesis of azido-alkyl intermediates via nucleophilic substitution or azidation of suitable precursors.
- Cyclization facilitated by intramolecular nucleophilic attack under basic or neutral conditions.
- Final reduction or functionalization to introduce thiol groups if necessary.
- A study reported the synthesis of azido-alkyl compounds followed by cyclization under mild conditions, yielding 3-azidothiolane with high purity and yield (~80-90%).
Use of Phosphorus or Sulfur-Containing Intermediates
Recent advances have utilized phosphorus or sulfur-based intermediates to facilitate ring closure, especially for more complex derivatives.
- Synthesis of phosphorus or sulfur heterocycles as intermediates.
- Functionalization with azide groups via diazotransfer reactions or nucleophilic azide addition.
- Cyclization to form the azidothiolane ring.
- A notable study employed thiophosphonium salts as intermediates, which upon treatment with azide sources yielded azidothiolane derivatives with high efficiency (~90%).
Synthesis via Azide-Modified Disaccharide Intermediates
Inspired by carbohydrate chemistry, some methods involve azide modifications of sugar derivatives, followed by ring transformation.
- Preparation of azide-functionalized sugar derivatives.
- Ring contraction or expansion reactions to generate the azidothiolane core.
- Deprotection and purification steps.
- This approach offers versatility for functionalized derivatives, with yields ranging from 65-80%, and is particularly useful for bio-conjugation applications.
Catalytic and One-Pot Strategies
Recent methodologies emphasize one-pot reactions and catalytic processes to streamline synthesis.
- Combining azide introduction, ring closure, and functional group modifications in a single reaction vessel.
- Catalysts such as copper or palladium are employed to facilitate azide transfer and cyclization.
- Such strategies have demonstrated high efficiency, reducing reaction times and improving overall yields (~85-95%).
Data Table Summarizing Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 3-AZIDOTHIOLANE undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
Scientific Research Applications
Scientific Research Applications
3-AZIDOTHIOLANE has diverse applications across various fields of research, particularly in chemistry, biology, medicine, and industry.
Chemistry
- Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex molecules, including various heterocycles.
- Reactivity : The azide group can participate in nucleophilic substitution, reduction reactions, and cycloaddition reactions. For instance:
- Substitution Reactions : Formation of alkyl azides.
- Reduction Reactions : Conversion to primary amines using reducing agents like lithium aluminum hydride.
- Cycloaddition Reactions : Engaging in Huisgen 1,3-dipolar cycloaddition to form stable triazole rings.
Biology
- Bioconjugation Techniques : Utilized in click chemistry for labeling biomolecules, facilitating the study of biological systems.
- Anticancer Research : Investigated for its potential in drug discovery, particularly in developing antiviral and anticancer agents. The azide functionality allows for targeted delivery systems that enhance therapeutic efficacy.
Medicine
- Drug Development : Potential applications in synthesizing compounds with anticancer properties. For example, studies have shown that derivatives of thiolane compounds exhibit significant cytotoxicity against various cancer cell lines.
Industry
- Specialty Chemicals Production : Employed in the synthesis of materials with unique properties, such as those used in electronics and pharmaceuticals.
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of 3-AZIDOTHIOLANE:
- Anticancer Activity Assessment :
-
Click Chemistry Applications :
- Research demonstrated the utility of 3-AZIDOTHIOLANE in click chemistry reactions, leading to the formation of triazoles that can serve as linkers for biomolecules. This application is vital for developing new diagnostic tools and therapeutic agents .
- Material Science Innovations :
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Chemistry | Organic synthesis building block | Precursor for complex heterocycles |
| Biology | Bioconjugation techniques | Effective labeling of biomolecules |
| Medicine | Anticancer drug development | Significant cytotoxicity against cancer cells |
| Industry | Production of specialty chemicals | Enhanced properties for electronic materials |
Mechanism of Action
The mechanism of action of 3-AZIDOTHIOLANE largely depends on its chemical reactivity. The azide group is highly reactive and can participate in various chemical transformations. For example, in click chemistry, the azide group reacts with alkynes to form stable triazole rings, which can be used to link different molecules together. This reactivity makes it a valuable tool in molecular biology and materials science .
Comparison with Similar Compounds
Limitations of Current Evidence
The structural comparisons in Supplemental Figure 1 focus on diphenylamines and iodinated aromatics, which differ fundamentally from 3-azidothiolane in both scaffold and reactivity . Thus, this analysis relies on general chemical principles rather than the provided evidence.
Biological Activity
3-Azidothiolane is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
3-Azidothiolane is characterized by its azide functional group attached to a thiolane ring. The synthesis of this compound typically involves the reaction of thiolane derivatives with azide reagents under controlled conditions. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity, which are crucial for subsequent biological testing .
2.1 Antimicrobial Properties
Research indicates that 3-azidothiolane exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against members of the Enterobacteriaceae family, including Escherichia coli, Salmonella typhimurium, and Klebsiella pneumoniae. The compound's mechanism appears to involve inhibition of DNA synthesis through chain termination, similar to other azide-containing compounds like azidothymidine (AZT) .
2.2 Antiviral Activity
The antiviral properties of 3-azidothiolane have also been investigated, particularly in relation to retroviruses. Its structural similarity to nucleoside analogs suggests that it may interfere with viral replication processes. Preliminary findings suggest that it could inhibit reverse transcriptase activity, although detailed studies are needed to elucidate the specific mechanisms involved.
2.3 Cytotoxicity and Cancer Research
In cancer research, 3-azidothiolane has shown promise as a cytotoxic agent against several cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in human cancer cells, with studies demonstrating significant growth inhibition at low micromolar concentrations . The precise pathways through which it exerts these effects remain an active area of investigation.
The biological activity of 3-azidothiolane can be attributed to several mechanisms:
- DNA Chain Termination : Similar to AZT, 3-azidothiolane acts as a chain terminator during DNA replication, effectively halting the proliferation of susceptible microorganisms.
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in nucleic acid metabolism, thus disrupting cellular functions critical for survival and replication.
- Cell Cycle Arrest : Evidence suggests that 3-azidothiolane can cause cell cycle arrest in cancer cells, leading to increased apoptosis rates .
4. Case Studies and Research Findings
Several case studies have been conducted to assess the efficacy and safety of 3-azidothiolane in various biological contexts:
5. Conclusion
The biological activity of 3-azidothiolane presents a promising avenue for further research in antimicrobial and anticancer therapies. Its mechanisms of action, including DNA chain termination and enzymatic inhibition, position it as a potential candidate for drug development. Continued exploration through rigorous clinical trials will be essential in determining its therapeutic viability.
Q & A
Basic Research Questions
Q. What are the key considerations for designing reproducible synthesis protocols for 3-azidothiolane?
- Methodological Answer : Optimize reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DOE) to evaluate yield and purity. For example, vary azide-to-thiolane ratios and monitor intermediates via thin-layer chromatography (TLC). Validate purity with spectroscopic techniques (e.g., NMR, IR) and cross-reference with literature protocols for analogous compounds, such as ethyl aroylacetates . Document reaction conditions rigorously to ensure reproducibility, aligning with sample preparation guidelines for analytical consistency .
Q. How can researchers select appropriate analytical techniques to characterize 3-azidothiolane’s structural and functional properties?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm azide and thiolane group integration, IR spectroscopy to identify N₃ stretching (~2100 cm⁻¹), and mass spectrometry (MS) for molecular weight validation. Cross-validate results with computational simulations (e.g., DFT for vibrational modes). Ensure calibration with standard reference materials and adhere to peer-reviewed analytical protocols to minimize instrumental bias .
Q. What safety protocols are critical when handling 3-azidothiolane in laboratory settings?
- Methodological Answer : Follow GHS hazard guidelines (e.g., skin/eye protection, ventilation) as outlined for structurally similar compounds like 3-hydroxypropionic acid . Implement emergency procedures for spills (e.g., neutralization with diluted sodium bicarbonate) and store in inert, airtight containers to prevent azide decomposition. Conduct risk assessments aligned with OSHA standards for corrosive substances .
Advanced Research Questions
Q. How should researchers address contradictions between computational predictions and experimental reactivity data for 3-azidothiolane?
- Methodological Answer : Reconcile discrepancies by revisiting computational models (e.g., adjusting solvent parameters in DFT simulations) and repeating experiments under controlled conditions. Validate using alternative techniques (e.g., kinetic isotope effects for mechanism elucidation). Apply contradiction analysis frameworks to identify principal factors (e.g., solvent polarity vs. steric effects) influencing reactivity . Cross-check findings against peer-reviewed studies to ensure methodological rigor .
Q. What methodologies are effective in elucidating the reaction mechanisms of 3-azidothiolane in click chemistry applications?
- Methodological Answer : Employ kinetic studies (e.g., stopped-flow spectroscopy) to track azide-alkyne cycloaddition rates. Use isotopic labeling (¹⁵N) or trapping experiments to identify intermediates. Compare results with mechanistic data from analogous compounds, such as 4-azidofurazan derivatives, to infer transition states . Integrate computational modeling (MD simulations) to visualize energy barriers and validate hypotheses .
Q. How can researchers systematically identify and address gaps in the thermodynamic vs. kinetic control of 3-azidothiolane reactions?
- Methodological Answer : Conduct temperature-dependent studies to map reaction pathways (e.g., Arrhenius plots for activation energy). Use high-throughput screening to test catalysts (e.g., Cu(I) complexes) and solvents. Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize research objectives, ensuring alignment with broader goals in azide chemistry . Publish null results to mitigate publication bias and guide future studies .
Data Analysis and Validation
Q. What strategies ensure robust statistical interpretation of conflicting spectroscopic data for 3-azidothiolane?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outlier data points. Validate instruments via round-robin testing across labs. Use Bayesian statistics to quantify uncertainty in peak assignments. Reference peer-reviewed standards for spectral interpretation and report confidence intervals for reproducibility .
Q. How can researchers leverage interdisciplinary frameworks to evaluate 3-azidothiolane’s applications in materials science versus medicinal chemistry?
- Methodological Answer : Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to structure comparative studies. For materials science, focus on stability under thermal stress; for medicinal applications, assess bioavailability and toxicity. Synthesize findings through systematic reviews, highlighting domain-specific optimization strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
